Oxaloacetate Ion

Description

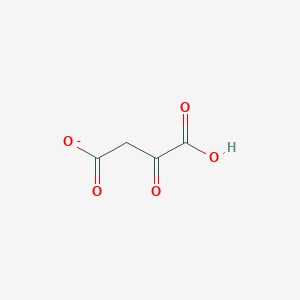

Structure

3D Structure

Properties

Molecular Formula |

C4H3O5- |

|---|---|

Molecular Weight |

131.06 g/mol |

IUPAC Name |

4-hydroxy-3,4-dioxobutanoate |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1 |

InChI Key |

KHPXUQMNIQBQEV-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Metabolic Interconversions and Pathways Involving Oxaloacetate Ion

The Tricarboxylic Acid (TCA) Cycle Integration

The TCA cycle, also known as the Krebs cycle, is the central hub of cellular respiration, and the oxaloacetate ion plays an indispensable role in its cyclical nature. nih.govbyjus.com It functions as both a primary substrate for the initiation of the cycle and is the final product, poised for the next turn. wikipedia.orgvedantu.com

This compound as a Citrate (B86180) Synthase Substrate

The entry point of acetyl-CoA into the TCA cycle is a condensation reaction with the four-carbon this compound to form the six-carbon molecule, citrate. nih.govbyjus.comvedantu.comwikipedia.orgkhanacademy.org This reaction is catalyzed by the enzyme citrate synthase. wikipedia.orgbyjus.comwikipedia.orglibretexts.orgopenstax.org The binding of oxaloacetate to citrate synthase induces a conformational change in the enzyme, which in turn creates a binding site for acetyl-CoA. wikipedia.orgproteopedia.org This sequential binding ensures that the energy from the thioester bond cleavage of acetyl-CoA drives the condensation reaction forward. wikipedia.org

| Reaction Component | Description |

| Substrates | Acetyl-CoA (a two-carbon molecule) and Oxaloacetate (a four-carbon molecule). nih.govvedantu.comwikipedia.org |

| Enzyme | Citrate Synthase. wikipedia.orgbyjus.comwikipedia.orglibretexts.orgopenstax.org |

| Product | Citrate (a six-carbon molecule) and Coenzyme A (CoA-SH). vedantu.comwikipedia.org |

| Significance | This is the first and rate-determining step of the TCA cycle. proteopedia.org |

Regeneration via Malate (B86768) Dehydrogenase

To complete the cyclical pathway of the TCA cycle, the this compound must be regenerated. vedantu.comwikipedia.org This is accomplished in the final step of the cycle, where L-malate is oxidized to oxaloacetate. wikipedia.orgbyjus.comkhanacademy.orgreddit.com This reversible reaction is catalyzed by the enzyme malate dehydrogenase, which utilizes NAD+ as an oxidizing agent, reducing it to NADH. khanacademy.orgreddit.comwikipedia.org Although the standard free energy change for this reaction is positive, the continuous removal of oxaloacetate by the citrate synthase reaction keeps its concentration low, driving the malate dehydrogenase reaction forward. wikipedia.org

| Enzyme | Reaction Catalyzed | Coenzyme | Location |

| Malate Dehydrogenase | L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+ | NAD+/NADH | Mitochondrial Matrix |

Interconnectedness with Other Metabolic Loops

The this compound is a linchpin connecting the TCA cycle with numerous other metabolic pathways. wikipedia.orgpatsnap.compatsnap.combiocrates.com Its role extends beyond energy production to biosynthesis. Intermediates of the TCA cycle, including oxaloacetate, can be drawn off for the synthesis of amino acids, such as aspartate through transamination. wikipedia.org Conversely, the breakdown of certain amino acids can replenish the pool of TCA cycle intermediates, including oxaloacetate. khanacademy.org It is also involved in the urea (B33335) cycle, the glyoxylate (B1226380) cycle, and fatty acid synthesis. wikipedia.org This central position highlights the role of oxaloacetate in maintaining metabolic homeostasis. patsnap.com

Gluconeogenesis Pathway Dynamics

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, and the this compound is a key intermediate in this process. wikipedia.orgnih.gov This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation. nih.gov

Conversion of Pyruvate (B1213749) to Phosphoenolpyruvate (B93156) via this compound

The direct conversion of pyruvate to phosphoenolpyruvate (PEP), a key step in glycolysis, is irreversible. khanacademy.org Gluconeogenesis bypasses this step through a two-step process that involves the this compound as an intermediary. khanacademy.orglibretexts.org This conversion begins in the mitochondria, where pyruvate is first converted to oxaloacetate. wikipedia.orgwikipedia.org Since the inner mitochondrial membrane is largely impermeable to oxaloacetate, it must be converted to a transportable molecule, such as malate or aspartate, to be shuttled into the cytosol. libretexts.orgwikipedia.orglibretexts.orgquora.comquizlet.com Once in the cytosol, it is converted back to oxaloacetate before being transformed into phosphoenolpyruvate. wikipedia.orgwikipedia.orgquora.com

Enzymatic Steps: Pyruvate Carboxylase and Phosphoenolpyruvate Carboxykinase

Two key enzymes are responsible for the conversion of pyruvate to phosphoenolpyruvate via oxaloacetate:

Pyruvate Carboxylase: This mitochondrial enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate. khanacademy.orgnih.govwikipedia.orglibretexts.orgnih.gov This reaction requires ATP and the coenzyme biotin. nih.gov It is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate for either the TCA cycle or gluconeogenesis. wikipedia.orglibretexts.org

Phosphoenolpyruvate Carboxykinase (PEPCK): This enzyme catalyzes the decarboxylation and phosphorylation of oxaloacetate to produce phosphoenolpyruvate. wikipedia.orgnih.govwikipedia.orgwikipedia.org This reaction is GTP-dependent. wikipedia.orgnih.govwikipedia.org In humans, PEPCK is found in both the mitochondria and the cytosol, allowing for flexibility in the gluconeogenic pathway. libretexts.orgwikipedia.orgnih.gov

| Enzyme | Location | Reaction | Cofactors/Coenzymes |

| Pyruvate Carboxylase | Mitochondria | Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + Pi | Biotin, ATP nih.gov |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Cytosol and Mitochondria | Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO2 | GTP wikipedia.orgnih.govwikipedia.org |

Glucogenic Substrate Utilization

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, vital for maintaining blood glucose levels during periods of fasting or intense exercise. Oxaloacetate is a key intermediate in this pathway. wikipedia.orgnih.gov Various glucogenic substrates are converted into intermediates of the citric acid cycle, which can then be converted to oxaloacetate. nih.gov

The primary pathway for the entry of pyruvate into gluconeogenesis is its carboxylation to oxaloacetate within the mitochondria, a reaction catalyzed by pyruvate carboxylase. wikipedia.orgwikipedia.org This step is crucial as oxaloacetate itself cannot directly cross the mitochondrial membrane. To be transported to the cytosol where the remainder of gluconeogenesis occurs, oxaloacetate is first reduced to malate by mitochondrial malate dehydrogenase. wikipedia.orgwikipedia.org Once in the cytosol, malate is re-oxidized to oxaloacetate. wikipedia.org Subsequently, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP), a key precursor for glucose synthesis. wikipedia.orglibretexts.org

Glucogenic amino acids, such as aspartate and asparagine, can also serve as precursors for oxaloacetate. Aspartate can be converted to oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase. youtube.comwikipedia.org Other amino acids can enter the citric acid cycle at different points and eventually be converted to oxaloacetate.

Anaplerotic and Cataplerotic Fluxes

The citric acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to produce energy. However, its intermediates are also siphoned off for various biosynthetic pathways in what are known as cataplerotic reactions. To maintain the integrity and function of the TCA cycle, these intermediates must be replenished through anaplerotic reactions. The balance between these opposing fluxes is critical for metabolic homeostasis. wikipedia.org

Replenishment of TCA Cycle Intermediates

Anaplerosis, a term derived from the Greek for "to fill up," refers to the reactions that replenish the intermediates of the TCA cycle. wikipedia.org Oxaloacetate is a primary intermediate that is both consumed and regenerated within the cycle. When other intermediates are withdrawn for biosynthesis, the concentration of oxaloacetate can become limiting for the condensation reaction with acetyl-CoA, thus slowing down the entire cycle. Anaplerotic pathways ensure a sufficient supply of oxaloacetate and other TCA cycle intermediates to maintain cellular energy production and biosynthetic activities. youtube.com

The major anaplerotic reactions that form oxaloacetate or other TCA cycle intermediates include the carboxylation of pyruvate, the conversion of aspartate to oxaloacetate, and the catabolism of certain amino acids and odd-chain fatty acids. wikipedia.orgfiveable.me

Pyruvate Carboxylase-Mediated Anaplerosis

The most significant anaplerotic reaction in many tissues, particularly the liver and kidney, is the carboxylation of pyruvate to form oxaloacetate. nih.govnih.gov This reaction is catalyzed by the enzyme pyruvate carboxylase (PC), which is located in the mitochondria. wikipedia.orgnih.gov The reaction is ATP-dependent and requires biotin as a cofactor. youtube.com

Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

This reaction is allosterically activated by acetyl-CoA. fiveable.me When cellular energy levels are high and acetyl-CoA is abundant, the activity of pyruvate carboxylase is stimulated to produce more oxaloacetate. This not only replenishes the TCA cycle but also provides substrate for gluconeogenesis. wikipedia.orgfiveable.me The critical role of pyruvate carboxylase in anaplerosis is highlighted by the fact that its deficiency can lead to severe metabolic disturbances. nih.gov

Enzymes Involved in Oxaloacetate Metabolism

| Enzyme | Reaction | Location | Key Role |

|---|---|---|---|

| Pyruvate Carboxylase (PC) | Pyruvate → Oxaloacetate | Mitochondria | Anaplerosis, Gluconeogenesis |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate → Phosphoenolpyruvate | Cytosol/Mitochondria | Gluconeogenesis, Cataplerosis |

| Aspartate Aminotransferase (AST) | Aspartate + α-Ketoglutarate ↔ Oxaloacetate + Glutamate (B1630785) | Mitochondria/Cytosol | Anaplerosis, Amino Acid Metabolism |

| Malic Enzyme | Malate → Pyruvate + CO₂ | Mitochondria/Cytosol | NADPH Production, Anaplerosis (indirect) |

Phosphoenolpyruvate Carboxykinase Role in Anaplerosis

While primarily known for its cataplerotic role in gluconeogenesis by converting oxaloacetate to phosphoenolpyruvate, phosphoenolpyruvate carboxykinase (PEPCK) can, under certain conditions, function in the reverse direction to produce oxaloacetate. wikipedia.orgnih.gov This anaplerotic function is more prominent in certain microorganisms where it can serve as the primary anaplerotic enzyme. nih.gov In mammals, the reaction catalyzed by PEPCK is generally considered to be a key step in cataplerosis, drawing oxaloacetate out of the TCA cycle for glucose synthesis. wikipedia.org

The direction of the PEPCK-catalyzed reaction is influenced by the cellular concentrations of its substrates and products. In some cancer cells, for instance, PEPCK has been shown to contribute to anaplerotic flux, supporting cell growth and proliferation. nih.gov

Aspartate Aminotransferase in this compound Regeneration

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), catalyzes the reversible transamination of aspartate and α-ketoglutarate to form oxaloacetate and glutamate. wikipedia.orgnih.gov

Aspartate + α-Ketoglutarate ↔ Oxaloacetate + Glutamate

This reaction provides a direct link between amino acid metabolism and the TCA cycle and serves as an important anaplerotic pathway. youtube.com In tissues with high rates of amino acid catabolism, the conversion of aspartate to oxaloacetate can significantly contribute to replenishing the TCA cycle intermediate pool. The reaction is readily reversible, allowing for the synthesis of aspartate from oxaloacetate when the amino acid is needed for protein synthesis or other biosynthetic pathways. wikipedia.org

Kinetic Parameters of Key Enzymes in Oxaloacetate Metabolism

| Enzyme | Substrate | Km (mM) | Organism/Tissue |

|---|---|---|---|

| Pyruvate Carboxylase | Pyruvate | 0.22 - 0.28 | Bacillus thermodenitrificans / Rat Liver |

| ATP | 0.22 - 1.01 | Bacillus thermodenitrificans | |

| Phosphoenolpyruvate Carboxykinase | Oxaloacetate | 0.017 | Human (Mitochondrial) |

| PEP | 0.06 | Escherichia coli | |

| Aspartate Aminotransferase | Aspartate | - | - |

| Oxaloacetate | - | - | |

| Malic Enzyme | Malate | - | - |

| Oxaloacetate | 1.7 | Sulfolobus solfataricus |

Note: Km values can vary significantly depending on the organism, tissue, and experimental conditions. The values presented are representative examples.

Contribution of Other Enzymes (e.g., Malic Enzyme)

Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate and CO₂, with the concomitant reduction of NADP⁺ to NADPH. wikipedia.orgnih.gov

Malate + NADP⁺ → Pyruvate + CO₂ + NADPH

While this reaction does not directly produce oxaloacetate, it plays an indirect role in anaplerosis by providing pyruvate, which can then be converted to oxaloacetate by pyruvate carboxylase. fiveable.me This pathway is particularly important in tissues with high rates of fatty acid synthesis, as it generates NADPH required for reductive biosynthesis. fiveable.me In some organisms and conditions, malic enzyme can also catalyze the reverse reaction, the reductive carboxylation of pyruvate to malate, which can then be oxidized to oxaloacetate, thus contributing more directly to anaplerosis. citrusgenomedb.org

Coordination of Anaplerosis with Biosynthetic Demands

The integrity of the tricarboxylic acid (TCA) cycle is paramount for both energy production and as a source of precursors for biosynthesis. When intermediates are withdrawn from the cycle for anabolic processes—a phenomenon known as cataplerosis—they must be replenished to maintain the cycle's function. This replenishment process is termed anaplerosis. wikipedia.org The coordination between the withdrawal of TCA cycle intermediates and their replenishment is a finely tuned process crucial for metabolic homeostasis. wikipedia.org

Oxaloacetate is a key intermediate that is often used in biosynthetic pathways, and its replenishment is vital. The primary anaplerotic reaction that forms oxaloacetate is the carboxylation of pyruvate, a reaction catalyzed by the enzyme pyruvate carboxylase (PC). adelaide.edu.auscispace.com This reaction is particularly important in maintaining the concentration of oxaloacetate.

The activity of pyruvate carboxylase is a critical point of regulation, ensuring that anaplerosis is synchronized with the cell's biosynthetic needs. The enzyme is allosterically activated by acetyl-CoA. adelaide.edu.auuwa.edu.aunih.gov When acetyl-CoA levels are high, it signals an abundance of substrates for the TCA cycle, but also a potential depletion of oxaloacetate if it is being consumed for biosynthesis. The activation of PC by acetyl-CoA ensures that oxaloacetate is synthesized from pyruvate to match the influx of acetyl-CoA, thereby sustaining the TCA cycle and providing intermediates for anabolic pathways. nih.gov This balance between anaplerotic and cataplerotic reactions is essential for cellular function. fiveable.me

Table 1: Key Enzymes in Oxaloacetate Anaplerosis

| Enzyme | Reaction | Activators | Inhibitors | Metabolic Significance |

|---|---|---|---|---|

| Pyruvate Carboxylase (PC) | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Acetyl-CoA | Aspartate | Replenishes oxaloacetate for the TCA cycle, crucial for gluconeogenesis and lipogenesis. adelaide.edu.auscispace.com |

| Aspartate Transaminase (AST) | Aspartate + α-Ketoglutarate ↔ Oxaloacetate + Glutamate | - | - | Reversible reaction that can generate oxaloacetate from amino acid catabolism. wikipedia.orgfiveable.me |

Amino Acid Metabolism Linkages

Oxaloacetate serves as a direct link between the metabolism of carbohydrates and the synthesis and degradation of amino acids.

Oxaloacetate is the immediate precursor for the synthesis of the non-essential amino acid aspartate. wikipedia.orgwikilectures.eu Through a transamination reaction, an amino group is transferred to oxaloacetate to form aspartate. libretexts.org

Aspartate, in turn, is the progenitor of a family of other amino acids. In various organisms, aspartate can be converted into asparagine, methionine, threonine, and lysine (B10760008). wikipedia.orgproteopedia.org This positions oxaloacetate as a foundational molecule for the biosynthesis of several key amino acids. libretexts.org The pathways originating from oxaloacetate are crucial for protein synthesis and other metabolic functions. wikilectures.eu

Table 2: Amino Acids Derived from Oxaloacetate

| Precursor | Derived Amino Acid | Key Intermediate | Significance |

|---|---|---|---|

| Oxaloacetate | Aspartate | - | Direct transamination product; precursor to other amino acids. wikipedia.org |

| Aspartate | Asparagine | β-aspartyl-AMP | Essential for protein synthesis and nitrogen transport. wikipedia.org |

| Aspartate | Methionine | Homoserine | Essential amino acid involved in methylation reactions. wikipedia.org |

| Aspartate | Threonine | Homoserine | Essential amino acid; precursor for isoleucine. wikipedia.org |

| Aspartate | Lysine | Diaminopimelate | Essential amino acid crucial for protein structure. wikipedia.org |

Transamination reactions are fundamental to amino acid metabolism, enabling the interconversion of amino acids and α-keto acids. Oxaloacetate is a key α-keto acid that participates in these reactions. The most notable of these is the reversible reaction catalyzed by aspartate transaminase (AST), also known as glutamate-oxaloacetate transaminase (GOT). wikipedia.orgreactome.orgnih.gov

In this reaction, an amino group is transferred from glutamate to oxaloacetate, yielding aspartate and α-ketoglutarate. wikipedia.orgreactome.org

Glutamate + Oxaloacetate ↔ Aspartate + α-Ketoglutarate

This reaction is vital for both the synthesis of aspartate from oxaloacetate and the degradation of aspartate, where its amino group is transferred to α-ketoglutarate to form glutamate. wikipedia.org The enzyme requires pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor to facilitate the transfer of the amino group. wikipedia.orgdroracle.ai This transamination reaction is a critical link between the TCA cycle and amino acid metabolism, allowing for the integration of nitrogen metabolism with cellular energy status. fiveable.me

Other Associated Metabolic Pathways

The metabolic significance of the this compound extends to other essential pathways, including the urea cycle and the glyoxylate cycle.

The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of urea. wikipedia.org Oxaloacetate is intricately linked to this cycle through its transamination product, aspartate. Aspartate, formed from oxaloacetate, provides the second nitrogen atom required for the synthesis of urea. nih.govyoutube.com

In the urea cycle, aspartate condenses with citrulline to form argininosuccinate. Subsequently, the carbon skeleton of aspartate is released as fumarate, which is an intermediate of the TCA cycle. wikipedia.org This fumarate can then be converted back to malate and subsequently oxidized to oxaloacetate, effectively linking the urea cycle and the TCA cycle in what is sometimes referred to as the "Krebs Bicycle." This interplay allows for the regeneration of oxaloacetate and the transfer of reducing equivalents (NADH) from the mitochondria to the cytosol. wikipedia.org

The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that allows for the net synthesis of carbohydrates from fats. inflibnet.ac.inwikipedia.org This cycle is absent in animals. libretexts.org Oxaloacetate plays a pivotal role in the glyoxylate cycle, similar to its function in the TCA cycle. wikipedia.org

The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. youtube.com However, the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle. Instead, isocitrate is cleaved into succinate and glyoxylate by the enzyme isocitrate lyase. libretexts.org Glyoxylate then combines with another molecule of acetyl-CoA to form malate, which can be oxidized to regenerate oxaloacetate. inflibnet.ac.in The succinate produced can be converted to oxaloacetate, leading to a net production of four-carbon compounds from two-carbon acetyl-CoA units. wikipedia.orglibretexts.org This net formation of oxaloacetate allows organisms with the glyoxylate cycle to synthesize glucose from fatty acids. libretexts.orgnih.gov

Glyceroneogenesis Pathways

Glyceroneogenesis is a critical metabolic pathway responsible for the de novo synthesis of glycerol-3-phosphate (G3P) from precursors other than glucose. This pathway is essentially an abbreviated version of gluconeogenesis. The this compound is a pivotal intermediate in this process, serving as a direct precursor to phosphoenolpyruvate (PEP), a key component in the synthesis of G3P. Glyceroneogenesis is particularly active in adipose tissue and the liver. wikipedia.org In adipose tissue, it plays a crucial role in regulating the release of free fatty acids (FFA) by facilitating their re-esterification into triglycerides. researchgate.net In the liver, this pathway contributes to the synthesis of triglycerides that are then distributed throughout the body. wikipedia.org

The central reaction involving the this compound in glyceroneogenesis is its conversion to phosphoenolpyruvate. This irreversible step is catalyzed by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). wikipedia.org Due to its critical position, this reaction is a major regulatory point of the entire glyceroneogenesis pathway. wikipedia.org

The primary precursors for glyceroneogenesis include pyruvate, lactate, alanine, and glutamine. wikipedia.org These molecules are first converted into oxaloacetate within the mitochondria. For instance, pyruvate is carboxylated to form oxaloacetate in a reaction catalyzed by pyruvate carboxylase. wikipedia.org Since oxaloacetate cannot directly cross the inner mitochondrial membrane, it is first reduced to malate, which is then transported to the cytosol and re-oxidized back to oxaloacetate. nih.govlibretexts.org In the cytosol, PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate to yield phosphoenolpyruvate. nih.gov

From phosphoenolpyruvate, the pathway continues through a series of reactions that are essentially the reverse of glycolysis, ultimately leading to the formation of dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is then reduced to glycerol-3-phosphate, the backbone for triglyceride synthesis. wikipedia.org

Detailed Research Findings

Research has highlighted the quantitative importance of glyceroneogenesis in lipid metabolism. In vivo studies in rats have demonstrated that glyceroneogenesis is the predominant pathway for the synthesis of the glycerol backbone of triglycerides in adipose tissue. nih.gov Under normal conditions, it is estimated that glyceroneogenesis accounts for approximately 90% of triglyceride glycerol synthesis in certain adipose depots. nih.gov Even with dietary changes, such as sucrose feeding, which doubles the rate of both glyceroneogenesis and glycolysis for triglyceride glycerol synthesis, glyceroneogenesis remains the more significant contributor. nih.gov

In humans, hepatic glyceroneogenesis has been shown to be a major contributor to the production of plasma triglycerides. nih.gov Studies have indicated that following an overnight fast, this pathway can account for 10% to 60% of the glycerol moiety of plasma triglycerides. nih.gov In individuals with type 2 diabetes, glyceroneogenesis was found to contribute approximately 54% to the glycerol in very-low-density lipoprotein (VLDL) triglycerides. nih.gov

The regulation of the gene encoding the cytosolic form of PEPCK (PCK1) is a key area of investigation. Hormones and various nutrients have been shown to modulate its expression. For example, thiazolidinediones, a class of drugs used in the treatment of type 2 diabetes, have been found to increase the transcription of the PEPCK-C gene in adipose tissue, leading to an increase in glyceroneogenesis and a subsequent reduction in the release of free fatty acids. researchgate.net Specifically, treatment with rosiglitazone resulted in a 2.5-fold increase in PCK1 mRNA in the adipose tissue of diabetic patients and a corresponding 2.5-fold increase in the rate of glyceroneogenesis in rats. researchgate.net

Furthermore, retinoids have been identified as transcriptional inducers of the PEPCK-C gene. nih.gov The stereoisomer 9-cis retinoic acid has been shown to selectively induce the expression of PCK1 in human adipose tissue, leading to an increase in glyceroneogenesis and a decrease in fatty acid release. nih.gov

Below are interactive data tables summarizing key findings related to the glyceroneogenesis pathway.

Contribution of Glyceroneogenesis to Triglyceride Glycerol Synthesis

| Organism/Condition | Tissue | Contribution of Glyceroneogenesis | Reference |

|---|---|---|---|

| Control Rats | Epididymal and Mesenteric Adipose Tissue | ~90% | nih.gov |

| Sucrose-Fed Rats | Adipose Tissue | Remained quantitatively higher than glycolysis | nih.gov |

| Fasted Humans (overnight) | Liver (contributing to plasma triglycerides) | 10-60% | nih.gov |

| Humans with Type 2 Diabetes | Liver (contributing to VLDL triglycerides) | ~54% | nih.gov |

Effect of Rosiglitazone on Glyceroneogenesis

| Subject | Parameter | Effect | Reference |

|---|---|---|---|

| Diabetic Patients | PCK1 mRNA in Adipose Tissue | 2.5-fold increase | researchgate.net |

| Rats | Glyceroneogenesis Rate in Adipose Tissue | 2.5-fold increase | researchgate.net |

Enzymatic Mechanisms and Kinetic Studies of Oxaloacetate Ion Converting Enzymes

Malate (B86768) Dehydrogenase (MDH)

Malate dehydrogenase (MDH) is a ubiquitous enzyme that plays a central role in cellular metabolism by catalyzing the reversible oxidation of L-malate to oxaloacetate. nih.govnih.gov This enzyme is highly conserved across all forms of life and is found in various cellular compartments, including the cytoplasm and mitochondria. nih.gov

Reversible NAD+/NADH-Dependent Interconversion with L-Malate

L-malate + NAD+ ⇌ Oxaloacetate + NADH + H+ nih.gov

Mechanistically, the enzyme facilitates the oxidation of the hydroxyl group on L-malate. wikipedia.org This process involves the transfer of a hydride ion from the substrate to the nicotinamide ring of NAD+, resulting in the formation of NADH. wikipedia.org Concurrently, a proton is removed from the malate's hydroxyl group, a step facilitated by a critical histidine residue (His-195 in E. coli) in the enzyme's active site, which acts as a proton acceptor. nih.govwikipedia.org The positively charged histidine is stabilized by a neighboring aspartate residue (Asp-168). wikipedia.org

The reaction is thermodynamically unfavorable in the direction of oxaloacetate formation, with a standard Gibbs free energy change (ΔG°') of +29.7 kJ/mol. wikipedia.org However, within the cell, the reaction proceeds due to the rapid consumption of oxaloacetate by subsequent reactions, such as the citrate (B86180) synthase reaction in the citric acid cycle. nih.gov

Kinetic Characteristics and Substrate Specificity

The enzymatic activity of MDH follows an ordered kinetic mechanism, where the NAD+/NADH cofactor binds to the enzyme before the substrate (L-malate or oxaloacetate). wikipedia.org The enzyme exhibits a high degree of specificity for its substrates. This specificity is conferred by key amino acid residues in the active site, particularly arginine residues that form hydrogen bonds with the carboxylate groups of the substrate. wikipedia.org A mobile loop within the enzyme's structure also plays a crucial role by enclosing the substrate in the active site, shielding it from the solvent. nih.govwikipedia.org

MDH generally shows a preference for NAD+ over NADP+ as a cofactor. nih.gov However, NADP+-dependent MDH enzymes do exist, particularly in chloroplasts. nih.gov The specificity for the cosubstrate is determined by interactions in the β2-loop-α3 region of the enzyme. nih.gov The enzyme's activity is also influenced by pH, with the binding of L-malate being favored under alkaline conditions. wikipedia.org

Kinetic parameters for MDH vary among different organisms and isozymes, reflecting the diverse cellular environments in which the enzyme functions. nih.gov The Michaelis constant (Kм) values for its substrates are generally consistent with their physiological concentrations. nih.govnih.gov

Below is an interactive table summarizing the Kм values for Malate Dehydrogenase from various microorganisms.

| Microorganism | Kм Malate (μM) | Kм Oxaloacetate (μM) | Kм NAD+ (μM) | Kм NADH (μM) | Kм NADP+ (μM) | Kм NADPH (μM) | Reference |

| Archaeoglobus fulgidus | 430 | 624 | - | - | - | - | Langelandsvik et al., 1997 |

| Bacillus subtilis B1 | 260 | 22 | 14 | 100 | 130 | - | Wynne et al., 1996 |

| Haemophilus parasuis | 550 | 72 | 117 | 16.5 | - | - | Wise et al., 1997 |

| Helicobacter pylori | 177 | 128 | 161 | 65 | - | - | Pitson et al., 1999 |

Data sourced from Takahashi-Íñiguez et al., as presented in a table of Kм values for MDHs in different microorganisms. researchgate.net

Role in Cellular Redox Balance and Bioenergetic Fluxes

Malate Dehydrogenase plays a critical role in maintaining cellular redox balance and managing bioenergetic fluxes. In the mitochondrial matrix, MDH is a key component of the citric acid cycle, where it catalyzes the final step, regenerating oxaloacetate for the next round of the cycle while producing NADH. nih.gov This NADH is a crucial electron donor for the electron transport chain, driving ATP synthesis. nih.gov

In the cytoplasm, MDH is a vital part of the malate-aspartate shuttle. nih.gov This shuttle facilitates the transfer of reducing equivalents (in the form of NADH) produced during glycolysis from the cytoplasm into the mitochondria, where they can be used for oxidative phosphorylation. nih.gov Cytosolic MDH reduces oxaloacetate to malate, which can then be transported across the mitochondrial membrane. Once inside the matrix, mitochondrial MDH re-oxidizes the malate back to oxaloacetate, regenerating NADH. nih.gov

MDH is also involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgnzytech.com In this pathway, pyruvate (B1213749) is first converted to oxaloacetate in the mitochondria. MDH then reduces this oxaloacetate to malate for transport into the cytosol, where it is re-oxidized to oxaloacetate by cytosolic MDH before being converted to phosphoenolpyruvate (B93156). wikipedia.org

Metabolon Formation with Citrate Synthase

Emerging evidence suggests that Malate Dehydrogenase forms a multi-enzyme complex, or "metabolon," with Citrate Synthase (CS), the subsequent enzyme in the citric acid cycle. nih.govnih.gov This MDH-CS metabolon is thought to enhance the efficiency of the metabolic pathway by facilitating substrate channeling, where the oxaloacetate produced by MDH is directly transferred to the active site of CS. unl.edu

The formation of this complex offers several advantages:

It helps to overcome the thermodynamically unfavorable nature of the MDH forward reaction by coupling it with the highly exergonic citrate synthase reaction. nih.govunl.edu

It increases the local concentration of oxaloacetate at the CS active site. unl.edu

It protects the unstable oxaloacetate intermediate from degradation or competing enzymatic reactions. unl.edu

The association of the MDH-CS metabolon is dynamic and appears to be regulated by the metabolic state of the cell. nih.govunl.edu Studies have shown that the interaction is influenced by the concentrations of various metabolites.

The following table illustrates the effect of different Krebs cycle intermediates on the formation of the MDH-CS complex.

| Metabolite | Effect on MDH-CS Association |

| NAD+ | Enhances |

| Acetyl-CoA | Enhances |

| NADH | Weakens |

| Citrate | Weakens |

| ATP | Enhances |

| Low pH | Enhances |

Data compiled from studies on the modulation of the porcine heart MDH-CS complex. nih.govresearchgate.net

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase (PC) is another crucial enzyme involved in the metabolism of oxaloacetate. It is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate. nih.govadelaide.edu.au This anaplerotic reaction is vital for replenishing the pool of citric acid cycle intermediates that are withdrawn for various biosynthetic pathways. nih.govadelaide.edu.au

Biotin-Dependent Carboxylation Mechanism

The catalytic mechanism of Pyruvate Carboxylase is a two-step process that relies on a covalently attached biotin cofactor. wikipedia.org The reaction is dependent on the presence of HCO₃⁻ and the hydrolysis of MgATP. nih.govadelaide.edu.au The enzyme is typically a tetramer, with each subunit containing four distinct domains: the biotin carboxylation (BC) domain, the carboxyltransferase (CT) domain, the biotin carboxyl carrier (BCCP) domain, and a tetramerization (PT) domain. wikipedia.org

The two main steps of the reaction occur at two different active sites: ebi.ac.uk

Carboxylation of Biotin: In the BC domain, bicarbonate (HCO₃⁻) is activated by ATP to form a carboxyphosphate intermediate. This intermediate then carboxylates the biotin cofactor, which is attached to a lysine (B10760008) residue on the BCCP domain, to form carboxybiotin. nih.govwikipedia.org This part of the reaction requires acetyl-CoA as an allosteric activator in most species. wikipedia.org

Transfer of the Carboxyl Group to Pyruvate: The BCCP domain, acting as a "swinging arm," translocates the carboxybiotin to the CT domain of an adjacent subunit. wikipedia.orgebi.ac.uk Here, the carboxyl group is transferred from carboxybiotin to pyruvate, generating oxaloacetate. nih.govwikipedia.org The pyruvate is converted to its enolate form, which then attacks the carbon dioxide released from the carboxybiotin. wikipedia.org

This intricate mechanism ensures the efficient and regulated synthesis of oxaloacetate, a critical node in cellular metabolism.

Allosteric Regulation by Acetyl-CoA

Pyruvate carboxylase (PC) is a critical enzyme in metabolism, and its activity is finely tuned by allosteric regulators, most notably acetyl-CoA. researchgate.net Acetyl-CoA functions as an allosteric activator of PC, signaling a state of high energy and an abundance of fatty acid oxidation products. droracle.ai When cellular levels of acetyl-CoA are elevated, it binds to a specific allosteric site on the PC enzyme, distinct from the active site. This binding induces significant conformational changes in the enzyme's quaternary and tertiary structures. droracle.ainih.gov These structural alterations stabilize the tetrameric form of the enzyme and enhance its catalytic efficiency. droracle.ainih.gov

The activation of pyruvate carboxylase by acetyl-CoA is a crucial regulatory mechanism that ensures the production of oxaloacetate is coupled to the energy status of the cell. droracle.ai This is particularly important for gluconeogenesis, where oxaloacetate is a key precursor for glucose synthesis. droracle.ai The binding of acetyl-CoA not only increases the maximal velocity (Vmax) of the reaction but also enhances the affinity of the enzyme for its substrates, particularly bicarbonate (HCO3-). nih.gov Furthermore, acetyl-CoA promotes the cleavage of ATP, which is the first partial reaction in the catalytic cycle of pyruvate carboxylase. droracle.ainih.gov The activation by acetyl-CoA is often a cooperative process, although the degree of cooperativity can vary among PC enzymes from different organisms. nih.gov Structural studies of pyruvate carboxylase from Rhizobium etli and Staphylococcus aureus have identified the allosteric binding site for acetyl-CoA at the interface of different enzyme domains. nih.govsemanticscholar.org Time-resolved cryo-electron microscopy has provided insights into the transitional states of PC during its catalytic cycle, revealing that acetyl-CoA stabilizes the enzyme in a catalytically competent conformation, which in turn triggers a cascade of events including ATP hydrolysis and communication between the two reactive centers of the enzyme. nih.gov

| Regulatory Molecule | Enzyme Target | Effect of Binding | Metabolic Significance |

| Acetyl-CoA | Pyruvate Carboxylase (PC) | Allosteric activation | Signals high energy status, promotes gluconeogenesis and replenishes TCA cycle intermediates. |

Cofactor Requirements (ATP, Biotin, Mg2+)

The catalytic activity of pyruvate carboxylase is dependent on the presence of several essential cofactors: ATP, biotin, and magnesium ions (Mg2+). wikipedia.org ATP provides the necessary energy for the carboxylation reaction through its hydrolysis. wikipedia.org Biotin, a B-vitamin, is covalently attached to a lysine residue in the biotin carboxyl carrier protein (BCCP) domain of the enzyme and acts as a carrier for the carboxyl group. wikipedia.orgquizlet.com The reaction mechanism proceeds in two main steps that occur at two distinct active sites. wikipedia.org In the first step, bicarbonate is activated by ATP to form a carboxyphosphate intermediate, which then carboxylates the biotin cofactor to form carboxybiotin. wikipedia.org This initial reaction takes place in the biotin carboxylase (BC) domain. nih.gov

The carboxybiotin then translocates to the carboxyltransferase (CT) domain, where the carboxyl group is transferred to pyruvate, forming oxaloacetate. nih.gov Magnesium ions (Mg2+) play a crucial role in both of these steps. nih.gov One Mg2+ ion is required for the binding and hydrolysis of ATP in the BC domain. nih.gov Additionally, a metal ion, typically Mg2+ or in some cases Mn2+ or Zn2+, is essential in the CT domain for the binding of pyruvate and the subsequent transcarboxylation reaction. wikipedia.orgquizlet.com Therefore, the coordinated action of ATP, biotin, and Mg2+ is indispensable for the catalytic function of pyruvate carboxylase. wikipedia.org

| Cofactor | Role in Pyruvate Carboxylase Activity |

| ATP | Provides the energy for the carboxylation of pyruvate through its hydrolysis. |

| Biotin | Acts as a covalent carrier of the activated carboxyl group from the biotin carboxylase domain to the carboxyltransferase domain. |

| Mg2+ | Essential for the binding and hydrolysis of ATP and for the binding of pyruvate in the carboxyltransferase domain. |

Phosphoenolpyruvate Carboxykinase (PEPCK/Pck)

Reversible Decarboxylation and Phosphorylation of Oxaloacetate Ion

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme that catalyzes the reversible conversion of oxaloacetate to phosphoenolpyruvate (PEP) and carbon dioxide. nih.govwikipedia.org This reaction involves both a decarboxylation and a phosphorylation step. nih.gov In the gluconeogenic direction, PEPCK catalyzes the decarboxylation of oxaloacetate to form an enolate intermediate, which is then phosphorylated by a nucleoside triphosphate to yield PEP. ebi.ac.uk The source of the phosphate group can be either ATP or GTP, depending on the specific isozyme of PEPCK. nih.govebi.ac.uk This step is a critical control point in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. wikipedia.org The reversibility of the PEPCK-catalyzed reaction allows it to also function in the opposite direction, converting PEP to oxaloacetate, which is an anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Metal Ion Dependency (Mn2+, Mg2+, Fe2+)

The catalytic activity of phosphoenolpyruvate carboxykinase is highly dependent on the presence of divalent metal ions. nih.gov Typically, two divalent cations are required for the enzyme's function. ebi.ac.uk Manganese (Mn2+) is often considered the primary activating metal ion and is directly involved in the catalytic mechanism at the active site. nih.gov Magnesium (Mg2+) is also crucial and is generally associated with the nucleotide substrate (ATP or GTP), forming a metal-nucleotide complex that is the true substrate for the enzyme. nih.gov Studies on PEPCK from various sources have shown that while Mn2+ is essential for activity, the presence of Mg2+ can further activate the enzyme, especially at physiological concentrations of Mn2+. nih.govresearchgate.netnih.gov In some organisms, iron (Fe2+) can also influence PEPCK activity, highlighting the diverse metal ion requirements of this enzyme across different species. researchgate.net

| Metal Ion | Role in PEPCK Activity |

| Mn2+ | Primary activating ion, directly involved in catalysis at the active site. |

| Mg2+ | Forms a complex with the nucleotide substrate (ATP/GTP) and can further activate the enzyme. |

| Fe2+ | Can influence PEPCK activity in some organisms. |

Influence of Cellular Conditions on Activity

The activity of phosphoenolpyruvate carboxykinase is regulated by various cellular conditions, reflecting the metabolic state of the cell. Hormonal signals play a significant role in controlling the expression of the PEPCK gene. For instance, glucagon and glucocorticoids induce the transcription of the PEPCK gene, leading to increased enzyme levels, particularly during periods of fasting to promote gluconeogenesis. portlandpress.com Conversely, insulin suppresses the expression of the PEPCK gene. diabetesjournals.org

The intracellular concentrations of substrates and products also influence PEPCK activity. The availability of oxaloacetate and the ratio of ATP to ADP are critical factors. nih.gov For example, a high ATP/ADP ratio, indicative of an energy-rich state, can favor the gluconeogenic direction of the PEPCK reaction. nih.gov In some plant species, glycolytic intermediates such as 3-phosphoglycerate (3PGA), fructose-6-phosphate (Fru6P), and fructose-1,6-bisphosphate (Fru1,6bisP) have been shown to inhibit PEPCK activity under certain conditions. oup.com Furthermore, in certain contexts, PEPCK activity is linked to the cellular redox state and the activity of the TCA cycle. nih.gov In some instances, PEPCK may also play a role in regulating cytosolic pH through the metabolism of malate. oup.com

Evolutionary Relationships of Isozymes

Phosphoenolpyruvate carboxykinase exists as different isozymes that can be broadly categorized based on their nucleotide specificity, utilizing either ATP or GTP as the phosphate donor. nih.govnih.gov These isozymes are encoded by distinct genes and exhibit different subcellular localizations, with cytosolic and mitochondrial forms being common in eukaryotes. wikipedia.org Phylogenetic studies have revealed that the ATP-dependent and GTP-dependent PEPCK enzymes represent two distinct evolutionary lineages with low sequence homology between them. nih.govnih.gov Despite the limited sequence similarity, the active site residues are largely conserved across both classes of enzymes. nih.gov

The ATP-specific PEPCKs are predominantly found in bacteria, plants, and fungi, while the GTP-specific isozymes are characteristic of higher eukaryotes, including mammals, as well as most archaea and some bacteria. nih.govnih.gov Fungal species can possess either ATP- or GTP-dependent PEPCK. nih.gov Interestingly, some enzymes that use pyrophosphate (PPi) as the phosphate donor are not evolutionarily related to the ATP- and GTP-dependent PEPCKs. nih.govresearchgate.net The evolutionary divergence of PEPCK isozymes likely reflects the adaptation of metabolic pathways to the specific physiological needs of different organisms and cellular compartments. nih.gov

Oxaloacetate Decarboxylase (OAD)

Oxaloacetate decarboxylase (OAD) is a multi-subunit enzyme complex that catalyzes the conversion of oxaloacetate to pyruvate. uwec.edu In certain anaerobic bacteria, this enzyme is a crucial component of energy metabolism, coupling the decarboxylation reaction to the transport of sodium ions across the cell membrane, thereby generating an electrochemical gradient. aklectures.comwikipedia.org

Mechanism of Decarboxylation and Coupled Sodium Ion Transport

The catalytic cycle begins with the binding of oxaloacetate to the carboxyltransferase domain on the α-subunit. acs.org The carboxyl group from oxaloacetate is then transferred to the biotin cofactor. aklectures.comacs.org The resulting carboxybiotin translocates to the decarboxylase site located on the membrane-embedded β-subunit. aklectures.com Here, the decarboxylation of carboxybiotin occurs, which is coupled to the translocation of two sodium ions from the cytoplasm to the periplasm. aklectures.comacs.org This process consumes a proton from the extracellular side to regenerate the free biotin. aklectures.com

Biotin-Carboxyl Carrier Protein (BCCP) Involvement

The biotin cofactor, essential for the decarboxylation reaction, is covalently attached to a specific lysine residue within the biotin carboxyl carrier protein (BCCP) domain. acs.orgwikipedia.org This domain is located at the C-terminus of the α-subunit. acs.orgvirginia.edu The BCCP domain acts as a mobile carrier, shuttling the carboxyl group from the carboxyltransferase active site on the α-subunit to the decarboxylase active site on the β-subunit. wikipedia.orgebi.ac.uk A flexible linker region, rich in proline and alanine, connects the BCCP domain to the carboxyltransferase domain, allowing for this translocation. acs.org

Kinetic Analysis and Substrate/Inhibitor Interactions

Kinetic studies of oxaloacetate decarboxylase have been conducted on enzymes isolated from various organisms. For instance, the enzyme from Corynebacterium glutamicum, a divalent cation-dependent decarboxylase, selectively catalyzes the decarboxylation of oxaloacetate to pyruvate and CO2. uwec.edu This enzyme requires Mn2+ for its activity. uwec.edu In contrast, the oxaloacetate decarboxylase isolated from rat liver mitochondria and cytoplasm is not activated by divalent cations and is not inhibited by chelating agents. uwec.edu Cytoplasmic oxaloacetate decarboxylases found in microorganisms like Pseudomonas, Acetobacter, and Veillonella parvula are dependent on divalent cations such as Mn2+, Co2+, Mg2+, Ni2+, or Ca2+ and are inhibited by acetyl-CoA and ADP. uwec.edu

| Enzyme Source | Km for Oxaloacetate (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Cation Requirement | Inhibitors |

| Corynebacterium glutamicum | 2.1 | 158 | 311 | Mn²⁺ (Km = 1.2 mM) | Not specified |

| Rat Liver (mitochondria/cytoplasm) | 0.55 | Not specified | Not specified | None | Not inhibited by chelating agents |

| Various Microorganisms (cytoplasmic) | Not specified | Not specified | Not specified | Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺ | Acetyl-CoA, ADP |

Subunit Composition and Functional Roles (α, β, γ)

The membrane-bound sodium-dependent oxaloacetate decarboxylase is typically a trimeric complex composed of α, β, and γ subunits. uwec.edubyjus.com

α-Subunit: This peripheral membrane protein, with a molecular weight of approximately 65 kDa, is located on the cytosolic side. uwec.edu It contains the carboxyltransferase (CT) domain, which is responsible for the initial decarboxylation of oxaloacetate, and the biotin carboxyl carrier protein (BCCP) domain. uwec.eduvirginia.edu The α-subunit catalyzes the transfer of the carboxyl group from oxaloacetate to the biotin cofactor. proteopedia.orggonzaga.edu

β-Subunit: The β-subunit is a hydrophobic, integral membrane protein of about 45 kDa. uwec.eduacs.org It consists of nine transmembrane segments and is the site of carboxybiotin decarboxylation. uwec.eduaklectures.com Crucially, this subunit couples the energy from decarboxylation to the translocation of sodium ions across the membrane. virginia.eduproteopedia.orggonzaga.edu

| Subunit | Location | Molecular Weight (approx.) | Key Functions |

| α | Peripheral membrane (cytosolic) | 65 kDa | Catalyzes carboxyl transfer from oxaloacetate to biotin; contains BCCP domain. uwec.eduvirginia.eduproteopedia.org |

| β | Integral membrane | 45 kDa | Catalyzes decarboxylation of carboxybiotin; couples decarboxylation to Na⁺ transport. uwec.eduvirginia.eduproteopedia.org |

| γ | Integral membrane | 9-10 kDa | Stabilizes the complex; accelerates the decarboxylation rate. uwec.eduaklectures.comproteopedia.org |

Citrate Synthase

Citrate synthase is a key pace-making enzyme in the citric acid cycle, catalyzing the first committed step of this central metabolic pathway. byjus.com It is found in the mitochondrial matrix of eukaryotic cells and is responsible for the synthesis of citrate from oxaloacetate and acetyl-CoA. byjus.comgonzaga.edu

Condensation of this compound with Acetyl-CoA

Citrate synthase catalyzes the condensation of a two-carbon acetate unit from acetyl-CoA with a four-carbon oxaloacetate molecule to form the six-carbon compound, citrate. byjus.comacs.org This reaction is an aldol condensation. byjus.com The mechanism involves key amino acid residues in the active site, including two histidines (His 274 and His 320) and one aspartate (Asp 375), which act in acid-base catalysis. uwec.edugonzaga.edu

The reaction proceeds in two main steps:

Enolization of Acetyl-CoA: The process begins with the binding of oxaloacetate to the enzyme, which induces a significant conformational change, creating a binding site for acetyl-CoA. byjus.com Asp-375 acts as a base, abstracting a proton from the methyl group of acetyl-CoA to form a reactive enol intermediate. byjus.comgonzaga.edu His-274 stabilizes this intermediate through hydrogen bonding. gonzaga.edu

The enzyme exists in two main conformations: an "open" form when the active site is unoccupied, and a "closed" form during catalysis. uwec.edu The binding of oxaloacetate triggers a conformational shift to the closed form, which sequesters the reactants from the solvent and properly aligns the catalytic residues for the reaction. uwec.edugonzaga.edu

Allosteric Regulation by Metabolites

The catalytic activity of enzymes that produce or consume the this compound is frequently modulated by allosteric regulation, where metabolites bind to a site distinct from the active site, causing a conformational change that alters the enzyme's activity. This mechanism allows cells to control metabolic fluxes in response to their energetic and biosynthetic needs.

A primary example of an enzyme involved in oxaloacetate metabolism that is under stringent allosteric control is Pyruvate Carboxylase (PC). PC catalyzes the ATP-dependent carboxylation of pyruvate to generate oxaloacetate, a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. marquette.educore.ac.uk The activity of PC is highly dependent on the allosteric activator acetyl-CoA. marquette.edu When acetyl-CoA levels are high, it signals an abundance of two-carbon units ready to enter the TCA cycle. By activating PC, acetyl-CoA ensures a sufficient supply of oxaloacetate to condense with it, thus maintaining cycle flux. core.ac.uk

Conversely, some microbial PC enzymes are allosterically inhibited by L-aspartate. marquette.edu Aspartate is synthesized from oxaloacetate, so its accumulation signals that the pool of TCA cycle intermediates is sufficient for biosynthetic needs. This feedback inhibition prevents the unnecessary conversion of pyruvate to oxaloacetate. marquette.edu Interestingly, acetyl-CoA and L-aspartate can have antagonistic effects, with studies suggesting they may bind competitively at a partially overlapping site. marquette.edu

The allosteric regulation of these enzymes is crucial for metabolic homeostasis. For instance, citrate, which is formed from the condensation of acetyl-CoA and oxaloacetate, acts as a feedback inhibitor of phosphofructokinase, a key enzyme in glycolysis. This prevents excessive glucose breakdown when the TCA cycle is saturated. wikipedia.org

Table 1: Allosteric Regulators of Pyruvate Carboxylase (PC)

| Enzyme | Metabolite | Type of Regulation | Metabolic Significance |

|---|---|---|---|

| Pyruvate Carboxylase | Acetyl-CoA | Activation | Signals availability of two-carbon units for the TCA cycle, promoting oxaloacetate synthesis. marquette.educore.ac.uk |

Conformational Dynamics and Catalysis

The catalytic function of enzymes, including those that convert the this compound, is intrinsically linked to their conformational dynamics. d-nb.info Enzymes are not rigid structures but flexible entities that undergo a range of motions, from local side-chain fluctuations to large-scale domain movements. These dynamics are essential for substrate binding, positioning catalytic residues, stabilizing transition states, and releasing products. d-nb.infopatsnap.com

Molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy have provided significant insights into the conformational changes that occur as enzymes like malate dehydrogenase and citrate synthase interact with oxaloacetate. patsnap.com These studies reveal that substrate binding often occurs via an "induced-fit" mechanism, where the initial binding of oxaloacetate triggers structural rearrangements in the enzyme's active site. This reorientation optimizes the catalytic environment and lowers the activation energy of the reaction. patsnap.com

Directed evolution experiments have further underscored the connection between conformational dynamics and catalytic efficiency. In these studies, mutations, even those far from the active site (second-shell mutations), can restore or enhance catalytic activity by altering the enzyme's conformational landscape. d-nb.inforesearchgate.net An increase in catalytic rates often correlates with an accelerated interconversion between different conformational sub-states that are essential for the catalytic cycle. d-nb.infonih.gov This demonstrates how subtle changes in an enzyme's structure can propagate through its dynamic network to fine-tune its function. researchgate.net The study of these dynamics is crucial for understanding not only natural enzyme function but also for the rational design of more efficient biocatalysts. nih.gov

Malic Enzyme (ME)

NADP+-Dependent Decarboxylation of L-Malate to Pyruvate

NADP+-dependent malic enzyme (NADP-ME) catalyzes the oxidative decarboxylation of L-malate to produce pyruvate and CO2, with the concurrent reduction of NADP+ to NADPH. wikipedia.org This reaction is a key metabolic step, providing pyruvate for the TCA cycle and generating NADPH, which is a primary reductant for various biosynthetic pathways, including fatty acid synthesis. nih.gov

The catalytic mechanism is generally understood to proceed in two main steps:

Dehydrogenation: L-malate is first oxidized to an intermediate, oxaloacetate. This step involves the transfer of a hydride ion from the C2 carbon of malate to NADP+, forming NADPH. researchgate.net

Decarboxylation: The unstable β-keto acid intermediate, oxaloacetate, is then decarboxylated, releasing carbon dioxide and yielding the final product, pyruvate. researchgate.net

This enzyme belongs to the family of oxidoreductases and plays significant roles in various metabolic contexts, including C4 and CAM photosynthesis in plants, where it helps concentrate CO2 for fixation by RuBisCO. wikipedia.org

Divalent Metal Ion Dependence (Mg2+, Mn2+, Co2+, Ni2+)

The catalytic activity of malic enzyme is strictly dependent on the presence of a divalent metal ion. researchgate.netnih.gov The most effective and physiologically relevant cations are typically Magnesium (Mg2+) and Manganese (Mn2+). researchgate.net The divalent cation is coordinated within the active site by three conserved acidic amino acid residues (glutamate and aspartate) and by the substrate itself. researchgate.net

The roles of the metal ion are multifaceted and critical for catalysis:

Substrate Binding and Orientation: The metal ion helps to correctly position the L-malate substrate in the active site. Spectroscopic studies on Ascaris suum malic enzyme with Mn2+ suggest that L-malate binds in a specific conformation at the active site. nih.gov

Facilitating Dehydrogenation: The cation acts as a Lewis acid, polarizing the C2 hydroxyl group of malate, which facilitates the hydride transfer to NADP+. researchgate.net

Stabilizing Intermediates: It stabilizes the negative charge on the carbonyl oxygen of the oxaloacetate intermediate formed after dehydrogenation, preparing it for the subsequent decarboxylation step. researchgate.net

While Mg2+ and Mn2+ are the primary activators, other divalent cations such as Cobalt (Co2+) and Nickel (Ni2+) can sometimes substitute, though often with different kinetic properties. The specific metal ion can influence the enzyme's kinetic parameters and even the reaction mechanism. researchgate.net

Non-Enzymatic and Abiotic Decarboxylation of this compound

Metal Ion Catalysis (Ni2+, Co2+, Mg2+, Mn2+)

The decarboxylation of the this compound to pyruvate and CO2 can occur non-enzymatically, and this process is significantly accelerated by the presence of divalent and trivalent metal ions. researchgate.netrsc.org These ions act as catalysts by forming chelate complexes with the oxaloacetate molecule. researchgate.net The metal ion typically coordinates with the α-keto group and the α-carboxyl group of oxaloacetate.

This chelation has a key electronic effect: the metal ion acts as an electron sink, withdrawing electron density from the oxaloacetate molecule. This polarization facilitates the cleavage of the C-C bond between the carboxyl group and the α-carbon, which is the rate-determining step in the decarboxylation process. atlantis-press.com The formation of this metal-substrate complex lowers the activation energy required for CO2 release. rsc.org

The catalytic efficiency varies depending on the specific metal ion. Experimental studies investigating the effect of various divalent cations on the non-enzymatic decarboxylation rate of oxaloacetic acid (OAA) have demonstrated a clear order of catalytic activity. researchgate.net

Table 2: Relative Catalytic Efficiency of Divalent Metal Ions in Non-Enzymatic OAA Decarboxylation

| Metal Ion | Relative Catalytic Rate |

|---|---|

| Ni2+ | Highest |

| Co2+ | High |

| Mg2+ | Moderate |

| Mn2+ | Lowest |

Source: Based on experimental findings demonstrating the order of cation efficiency as Ni2+ > Co2+ > Mg2+ > Mn2+. researchgate.net

This metal-catalyzed reaction is of interest in the context of prebiotic chemistry, suggesting a plausible abiotic pathway for a reaction that is now central to cellular metabolism. researchgate.net

Amine Catalysis

The decarboxylation of the this compound can be significantly accelerated by the presence of amines. This catalytic process proceeds through the formation of an imine intermediate, which facilitates the subsequent removal of carbon dioxide. The general mechanism involves the nucleophilic attack of the amine on the α-keto group of oxaloacetate to form a carbinolamine, which then dehydrates to form a protonated imine (Schiff base). This imine is a key intermediate, as the electron-withdrawing nature of the protonated imino group acts as an "electron sink," stabilizing the negative charge that develops on the α-carbon during decarboxylation. Hydrolysis of the resulting enamine intermediate yields pyruvate and regenerates the amine catalyst. cambridge.orgnih.gov

Kinetic studies have revealed significant differences in the catalytic efficiency of various amines. A pivotal study reevaluated the kinetic and chemical mechanism of amine-catalyzed decarboxylation of oxaloacetic acid at pH 8.0, providing detailed insights into the structural and electronic requirements for efficient catalysis. nih.gov It was demonstrated that at this pH, monoamines are very poor catalysts for the decarboxylation of oxaloacetate. In contrast, certain diamines, most notably ethylenediamine, are excellent catalysts. nih.gov

The enhanced catalytic activity of diamines is attributed to the presence of the second amino group. This second amine function plays a crucial role in several steps of the reaction. It is proposed to act as a proton shuttle during the formation of the carbinolamine intermediate, which helps to overcome the high levels of solvation that would otherwise inhibit this step. nih.gov Furthermore, the second amino group may also enhance the rate of the subsequent dehydration of the carbinolamine. nih.gov Perhaps most importantly, the second amino group participates in the decarboxylation step itself by hydrogen-bonding to the imine nitrogen. This interaction can either stabilize the developing negative charge on the imine during the transition state of decarboxylation or preferentially stabilize the reactive imine tautomer over the less reactive enamine tautomer. nih.gov

Theoretical investigations using density functional theory (DFT) have further elucidated the coupling and decarboxylation mechanism of oxaloacetic acid and ethylenediamine. These studies have calculated the free-energy barriers for the key steps of the reaction, including the formation of the carbinolamine intermediate and its dehydration to form the imine, which is identified as the rate-limiting step. researchgate.net

The table below presents kinetic data for the uncatalyzed and amine-catalyzed decarboxylation of the this compound, illustrating the significant rate enhancement provided by amine catalysts.

| Catalyst | Rate Constant (k) at 25 °C (s⁻¹) | Conditions |

| None (uncatalyzed) | 2.8 x 10⁻⁵ | pH 6.8 |

| Ethylenediamine | Significantly higher than uncatalyzed | pH 8.0 |

Implications for Prebiotic Chemistry and Origin of Metabolism

The this compound is a central molecule in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway in most living organisms. Its potential role in the origin of life and the emergence of metabolic pathways has been a subject of significant scientific inquiry. One prominent hypothesis is that a reductive version of the TCA cycle (rTCA) may have been a core anabolic pathway on the prebiotic Earth, fixing carbon dioxide and producing essential biomolecules. cambridge.orgresearchgate.net

A key challenge for the viability of a non-enzymatic rTCA cycle is the kinetics of certain steps, particularly the reduction of oxaloacetate to malate. cambridge.orgresearchgate.net Research has explored plausible prebiotic mechanisms that could have facilitated this conversion. One such mechanism is mineral photoelectrochemistry. Studies have shown that the photoelectrochemical reduction of oxaloacetate to malate can be promoted by zinc sulfide (ZnS) minerals under simulated prebiotic conditions. cambridge.orgresearchgate.net The quantum efficiency of this reaction was found to be dependent on the concentration of oxaloacetate and, importantly, was independent of temperature over a range of 5 to 50°C. cambridge.orgresearchgate.net

To assess the significance of this forward reaction, the rate of the competing backward reaction, the thermal decarboxylation of oxaloacetate to pyruvate, was also investigated. The rate of this decarboxylation follows an Arrhenius behavior, meaning it is temperature-dependent. cambridge.orgresearchgate.net By comparing the rates of the forward (reduction to malate) and backward (decarboxylation to pyruvate) reactions, researchers have been able to model the efficiency of the oxaloacetate-to-malate conversion under various prebiotic scenarios. These models suggest that mineral photoelectrochemistry could have been a viable, enzyme-free mechanism for driving this crucial step of the rTCA cycle on early Earth, with an estimated 90% efficiency and a forward velocity of 3 years per cycle at 280 K. cambridge.orgresearchgate.net

The abiotic synthesis of oxaloacetate itself from simpler, prebiotically plausible precursors is another critical aspect of its role in the origin of metabolism. While the abiotic synthesis of such a labile molecule has been a challenge, recent studies have demonstrated the formation of oxaloacetate in a purely chemical reaction network. In these experiments, aqueous pyruvate and glyoxylate (B1226380), two molecules that can be formed from the abiotic reduction of CO₂, react in the presence of ferrous iron (Fe²⁺) to produce nine of the eleven intermediates of the TCA cycle, including oxaloacetate. researchgate.net This finding provides strong evidence for a plausible prebiotic pathway to this key metabolic intermediate.

The table below summarizes key findings from studies on the prebiotic conversion of the this compound.

| Reaction | Catalyst/Conditions | Key Findings |

| Reduction of Oxaloacetate to Malate | ZnS mineral photoelectrochemistry | Quantum efficiency (φMA) = 0.13 [OAA] / (2.1x10⁻³ + [OAA]); Temperature independent. cambridge.orgresearchgate.net |

| Thermal Decarboxylation of Oxaloacetate to Pyruvate | Temperature-dependent | Rate constant (k) = 8.9 x 10⁻⁷ s⁻¹ at 278 K. researchgate.net |

| Formation of Oxaloacetate | Fe²⁺, from pyruvate and glyoxylate | Part of a reaction network producing nine TCA cycle intermediates. researchgate.net |

Regulation and Control of Oxaloacetate Ion Levels and Flux

Allosteric Regulation of Central Enzymes

Allosteric regulation provides a rapid and reversible mechanism for controlling the activity of enzymes central to oxaloacetate metabolism. This is achieved through the binding of effector molecules to sites distinct from the active site, inducing conformational changes that either activate or inhibit the enzyme.

Key enzymes subject to allosteric regulation in oxaloacetate metabolism include:

Pyruvate (B1213749) carboxylase (PC): This anaplerotic enzyme catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. PC is allosterically activated by acetyl-CoA. researchgate.netsemanticscholar.orgmarquette.edunih.govnih.gov Elevated levels of acetyl-CoA signal a need for more oxaloacetate to condense with it and enter the citric acid cycle or to be used for gluconeogenesis. portlandpress.comdroracle.ai The binding of acetyl-CoA stabilizes the enzyme in a catalytically competent conformation. researchgate.netnih.gov Conversely, L-aspartate can act as an allosteric inhibitor of microbial PC. marquette.edu

Citrate (B86180) synthase: This enzyme catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate, the first step of the citric acid cycle. It is allosterically inhibited by ATP and NADH, which are indicators of a high energy state in the cell. nih.govnih.govwikipedia.orgnews-medical.netcreative-proteomics.com Succinyl-CoA, another intermediate of the citric acid cycle, also acts as an inhibitor. wikipedia.orgcreative-proteomics.compressbooks.pub On the other hand, ADP, a signal of low energy, can act as an allosteric activator. news-medical.netreddit.com

Malate (B86768) dehydrogenase (MDH): This enzyme reversibly catalyzes the oxidation of malate to oxaloacetate. Citrate can act as both an allosteric activator and inhibitor of MDH activity. wikipedia.orguwec.edu It inhibits the oxidation of L-malate at low concentrations of L-malate and NAD+, but can stimulate oxaloacetate production at high levels of malate and NAD+. wikipedia.org

Phosphoenolpyruvate (B93156) carboxykinase (PEPCK): While primarily regulated at the transcriptional level, some studies suggest allosteric regulation. For instance, 3-mercaptopicolinic acid has been shown to inhibit PEPCK by binding to a previously unidentified allosteric site. acs.org ADP can also act as an allosteric inhibitor of PEPCK. youtube.com

Pyruvate kinase: Allosteric inactivation of pyruvate kinase is crucial for efficient gluconeogenesis, as it prevents a futile cycle of converting phosphoenolpyruvate back to pyruvate and helps maintain an adequate pool of phosphoenolpyruvate. nih.govasm.org

Table 1: Allosteric Regulation of Key Enzymes in Oxaloacetate Metabolism

| Enzyme | Activators | Inhibitors |

|---|---|---|

| Pyruvate Carboxylase (PC) | Acetyl-CoA researchgate.netsemanticscholar.orgmarquette.edunih.govnih.gov | L-Aspartate (microbial) marquette.edu |

| Citrate Synthase | ADP news-medical.netreddit.com | ATP, nih.govnih.govwikipedia.orgnews-medical.netcreative-proteomics.com NADH, nih.govnih.govwikipedia.orgcreative-proteomics.com Succinyl-CoA, wikipedia.orgcreative-proteomics.compressbooks.pub Citrate wikipedia.orgnews-medical.net |

| Malate Dehydrogenase (MDH) | Citrate (at high malate/NAD+) wikipedia.org | Citrate (at low malate/NAD+) wikipedia.org |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 3-Mercaptopicolinic acid, acs.org ADP youtube.com |

Substrate Availability and Product Inhibition Effects

The rates of enzymatic reactions involving oxaloacetate are also governed by the fundamental principles of substrate availability and product inhibition.

Substrate Availability: The concentration of substrates such as pyruvate for pyruvate carboxylase, malate for malate dehydrogenase, and acetyl-CoA for citrate synthase directly influences the rate of oxaloacetate production and consumption. For instance, an abundance of acetyl-CoA not only allosterically activates pyruvate carboxylase but also serves as a primary substrate for citrate synthase, thus driving the citric acid cycle forward. wikipedia.org

Product Inhibition: High concentrations of reaction products can inhibit the activity of the enzymes that produce them. This feedback mechanism prevents the excessive accumulation of metabolic intermediates.

Citrate synthase is inhibited by its product, citrate. wikipedia.orgnews-medical.net

Malate dehydrogenase is strongly inhibited by its product, oxaloacetate, particularly in the direction of malate oxidation. uwec.edunih.gov This is a key reason why the concentration of oxaloacetate in the mitochondrial matrix is kept very low. High levels of NADH also inhibit this enzyme. nih.gov

α-ketoglutarate dehydrogenase and isocitrate dehydrogenase , enzymes within the citric acid cycle that indirectly influence oxaloacetate levels, are inhibited by their product NADH. wikipedia.orgcreative-proteomics.com Succinyl-CoA also inhibits α-ketoglutarate dehydrogenase. wikipedia.orgcreative-proteomics.com

Post-Translational Modifications Affecting Enzyme Activity (e.g., PEPCK acetylation)

Post-translational modifications (PTMs) of enzymes provide another layer of regulation for oxaloacetate metabolism. These modifications can alter the catalytic activity, stability, or localization of the enzymes. While research in this area is ongoing, acetylation of phosphoenolpyruvate carboxykinase (PEPCK) has been identified as a significant regulatory mechanism. Acetylation, the addition of an acetyl group, can modulate the activity of PEPCK, thereby influencing the rate of gluconeogenesis, a pathway in which oxaloacetate is a key intermediate. The precise effects of acetylation on PEPCK activity are a subject of active investigation.

Influence of Cellular Energy Status

A high ATP/ADP ratio signifies an energy-rich state, which generally leads to a decrease in the activity of catabolic pathways that produce ATP. Conversely, a low ATP/ADP ratio indicates a need for ATP synthesis and stimulates these pathways.

Inhibition of Citric Acid Cycle: High levels of ATP allosterically inhibit citrate synthase and isocitrate dehydrogenase , key regulatory enzymes of the citric acid cycle. nih.govwikipedia.orgcreative-proteomics.com This slows down the consumption of oxaloacetate.

Activation of Gluconeogenesis: The conversion of pyruvate to oxaloacetate by pyruvate carboxylase requires ATP. researchgate.net While high ATP inhibits the citric acid cycle, the availability of ATP is essential for the energy-requiring process of gluconeogenesis to proceed when necessary.

Activation of Pyruvate Carboxylase: High levels of ADP can act as an allosteric activator of pyruvate carboxylase, signaling the need to replenish TCA cycle intermediates to boost ATP production. fiveable.me

The NAD+/NADH ratio is a critical indicator of the cellular redox state and plays a pivotal role in regulating the flux through metabolic pathways that involve oxidation-reduction reactions. nih.govquora.com

Regulation of Malate Dehydrogenase: The conversion of malate to oxaloacetate by malate dehydrogenase is highly sensitive to the NAD+/NADH ratio. nih.gov A high NAD+/NADH ratio favors the oxidation of malate to oxaloacetate. droracle.ai Conversely, a low NAD+/NADH ratio (high NADH) inhibits this reaction and favors the reverse reaction, the conversion of oxaloacetate to malate. nih.gov This is a primary mechanism for maintaining the low concentration of oxaloacetate in the mitochondria.

Inhibition of Citric Acid Cycle: A low NAD+/NADH ratio (high NADH) inhibits several key enzymes of the citric acid cycle, including citrate synthase , isocitrate dehydrogenase , and α-ketoglutarate dehydrogenase . wikipedia.orgcreative-proteomics.comnih.gov This feedback inhibition prevents the overproduction of reducing equivalents when the electron transport chain is saturated.

Table 2: Influence of Cellular Energy Status on Oxaloacetate Metabolism

| Cellular Energy Status | Key Ratios | Effect on Oxaloacetate Metabolism |

|---|

Impact of Ion Concentrations (e.g., Na+, Mg2+, Mn2+, Fe2+, pH)

The activity of several enzymes involved in oxaloacetate metabolism is dependent on the concentration of specific metal ions, which can act as cofactors or influence the enzyme's conformation. The pH of the cellular compartment also plays a crucial role.

Magnesium (Mg2+) and Manganese (Mn2+): These divalent cations are essential cofactors for several enzymes.

Pyruvate carboxylase requires either Mg2+ or Mn2+ complexed with ATP (MgATP2- or MnATP2-) as a substrate. nih.govresearchgate.net The presence of excess free Mg2+ or Mn2+ can also influence the enzyme's kinetics. nih.gov

Phosphoenolpyruvate carboxylase (PEPC) and PEPCK also require Mg2+ or Mn2+ for their catalytic activity. proteopedia.organnualreviews.orgresearchgate.net For PEPCK, Mg2+ is typically associated with the nucleotide substrate, while Mn2+ is bound to the enzyme's active site. researchgate.net

Iron (Fe2+): Some studies suggest that Fe2+ can activate the anaplerotic function of PEPCK. researchgate.net

Sodium (Na+): While not a direct enzymatic cofactor in the core reactions, Na+ gradients are important for the transport of metabolic intermediates, including those related to oxaloacetate, across cellular membranes.

pH: The concentration of hydrogen ions (pH) can significantly affect the activity of enzymes by altering the ionization state of amino acid residues in the active site and affecting substrate binding.

The activity of malate dehydrogenase is pH-dependent. The oxidation of L-malate to oxaloacetate is favored at higher pH values (alkaline conditions). wikipedia.orgnih.gov The optimal pH for the reduction of oxaloacetate is around 8.0. nih.govcosmobiousa.com Studies on watermelon glyoxysomal MDH showed the highest specific activity at pH 8.0. cram.com The binding of different substrates to malate dehydrogenase is also influenced by pH. wikipedia.org

The effects of other ions, such as aluminum species, on MDH activity have also been shown to be pH-dependent. mdpi.com

Transcriptional and Gene Expression Modulation (e.g., MDH1, PGC1, SIRT1)

The cellular concentration and flux of the oxaloacetate ion are intricately regulated by the transcriptional modulation of key genes. This regulation ensures that oxaloacetate levels are maintained to meet the metabolic demands of the cell. Research has shown that oxaloacetate itself can influence the expression of enzymes and co-activators that are central to its metabolism and related pathways.

Studies have demonstrated that treating neuronal cells with oxaloacetate leads to an increase in the protein levels of cytosolic malate dehydrogenase (MDH1) researchgate.netku.edu. MDH1 is the enzyme responsible for the interconversion of oxaloacetate and malate in the cytoplasm, a critical step in the malate-aspartate shuttle. By upregulating MDH1, oxaloacetate can enhance its own metabolism and influence the cytosolic NAD+/NADH ratio ku.edu.

Furthermore, oxaloacetate has been shown to affect the expression of key transcriptional co-activators that govern mitochondrial biogenesis. In cell cultures, oxaloacetate treatment increased the protein levels of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), PGC-1β, and PGC-1 related co-activator (PRC). The mRNA levels for PGC-1α and PRC were also elevated ku.edu. PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism nih.govresearchgate.net. Its increased expression suggests a feed-forward mechanism where oxaloacetate promotes the infrastructure for its own utilization in the mitochondria.